molecular formula C92H66N8 B12819683 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]

4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]

Cat. No.: B12819683
M. Wt: 1283.6 g/mol
InChI Key: YUGYGFSZUQCRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine] is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine] typically involves the following steps:

    Synthesis of the Porphine Core: The porphine core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.

    Attachment of Diphenylbenzenamine Groups: The diphenylbenzenamine groups are then attached to the porphine core through a series of substitution reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized porphyrin derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced porphyrin derivatives.

    Substitution: The diphenylbenzenamine groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Scientific Research Applications

4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine] has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential role in mimicking natural porphyrins, such as heme, and its interactions with biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine] involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit catalytic activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Similar in structure but with methoxy groups instead of diphenylbenzenamine groups.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyphenyl groups, offering different chemical properties and applications.

Uniqueness

4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine] is unique due to its specific substitution pattern with diphenylbenzenamine groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions and reactivity.

Properties

Molecular Formula

C92H66N8

Molecular Weight

1283.6 g/mol

IUPAC Name

N,N-diphenyl-4-[10,15,20-tris[4-(N-phenylanilino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline

InChI

InChI=1S/C92H66N8/c1-9-25-69(26-10-1)97(70-27-11-2-12-28-70)77-49-41-65(42-50-77)89-81-57-59-83(93-81)90(66-43-51-78(52-44-66)98(71-29-13-3-14-30-71)72-31-15-4-16-32-72)85-61-63-87(95-85)92(68-47-55-80(56-48-68)100(75-37-21-7-22-38-75)76-39-23-8-24-40-76)88-64-62-86(96-88)91(84-60-58-82(89)94-84)67-45-53-79(54-46-67)99(73-33-17-5-18-34-73)74-35-19-6-20-36-74/h1-64,93,96H

InChI Key

YUGYGFSZUQCRGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C(N7)C(=C8C=CC4=N8)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C6)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.